![molecular formula C11H12BrNO3S3 B2492319 5-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448122-05-1](/img/structure/B2492319.png)
5-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
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Description
Synthesis Analysis
A convenient approach for the synthesis of thiophene sulfonamide derivatives, including compounds similar to the one of interest, involves Suzuki cross-coupling reactions. This method allows for the formation of various derivatives by reacting aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions (Noreen et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide-derived compounds, including those similar to the target molecule, has been characterized through various techniques such as IR, NMR, and X-ray diffraction methods. These analyses help in understanding the bonding, geometry, and overall structure of these compounds (Chohan & Shad, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide compounds have been extensively studied, showing their potential in various biological activities. For instance, compounds within this class have shown urease inhibition and hemolytic activities, depending on the substitution pattern and electronic effects of functional groups on the aromatic ring (Noreen et al., 2017).
Physical Properties Analysis
While specific data on the physical properties of "5-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide" are not directly available, the study of similar sulfonamide derivatives provides insights into their solubility, stability, and other relevant physical characteristics. These properties are crucial for understanding the compound's behavior in various environments and for its potential applications.
Chemical Properties Analysis
The chemical properties of thiophene sulfonamide derivatives, such as reactivity towards different chemical agents, stability under various conditions, and their interaction with biological targets, have been explored. These studies contribute to the compound's potential use in medicinal chemistry and other fields (Noreen et al., 2017).
Mechanism of Action
Target of Action
Thiophenes and sulfonamides are known to interact with a variety of biological targets. For instance, certain sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Mode of Action
Sulfonamides, for example, act as competitive inhibitors of the enzyme, meaning they bind to the active site of the enzyme and prevent its normal substrate from binding .
Biochemical Pathways
The inhibition of carbonic anhydrase by sulfonamides disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is important in many biological processes .
Pharmacokinetics
The ADME properties of a compound depend on its specific chemical structure. In general, sulfonamides are well absorbed in the gastrointestinal tract and are distributed throughout the body. They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the production of stomach acid, making these compounds useful in the treatment of conditions like peptic ulcers .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the activity of sulfonamides can be affected by the pH of the environment, as they are weak acids .
Future Directions
Thiophene derivatives are a rich field of study in organic and medicinal chemistry, with potential applications in drug discovery, materials science, and other areas . Future research might explore the synthesis, properties, and applications of novel thiophene derivatives, including potentially the compound you mentioned.
properties
IUPAC Name |
5-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S3/c1-16-9(8-4-5-17-7-8)6-13-19(14,15)11-3-2-10(12)18-11/h2-5,7,9,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNAJHCVCMBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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